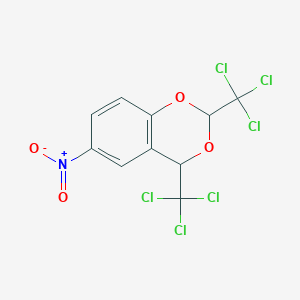
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with nitro and trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine typically involves the nitration of a precursor compound, followed by the introduction of trichloromethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process must be carefully monitored to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Applications De Recherche Scientifique
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine: Investigated for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine involves its interaction with molecular targets through its nitro and trichloromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2,4-bis(dichloromethyl)-1,3-benzodioxine: Similar structure but with dichloromethyl groups instead of trichloromethyl groups.
6,8-Dinitro-2,4-bis(trichloromethyl)-1,3-benzodioxine: Contains an additional nitro group, leading to different chemical properties.
Uniqueness
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trichloromethyl groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
| 61719-86-6 | |
Formule moléculaire |
C10H5Cl6NO4 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H |
Clé InChI |
RCTXAWWKLZRCFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)
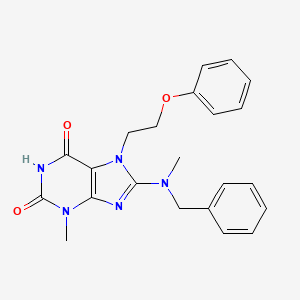
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
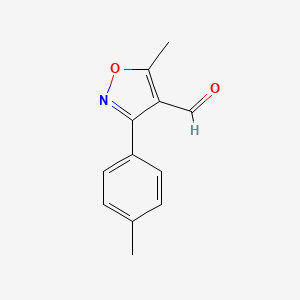
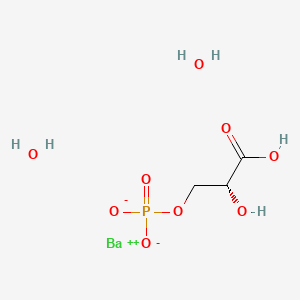



![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049062.png)
![3-Methyl-1-[(4-methylphenyl)amino]-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049068.png)

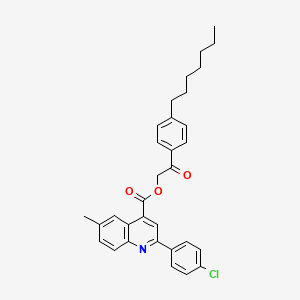
![2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12049100.png)
